![molecular formula C₁₂H₂₂N₂O₈ B1144752 O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine CAS No. 67315-18-8](/img/no-structure.png)

O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

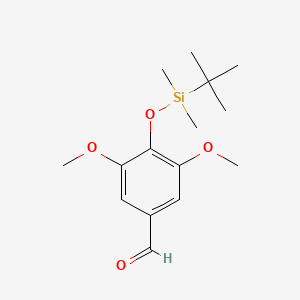

The compound is a glycosylated derivative of the amino acid threonine. Glycosylation is a common post-translational modification where a carbohydrate (in this case, a 2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl group) is attached to a protein or other organic molecule .

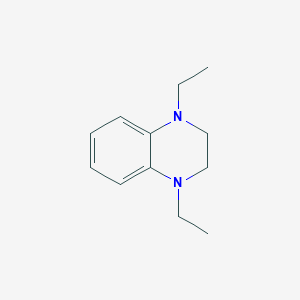

Molecular Structure Analysis

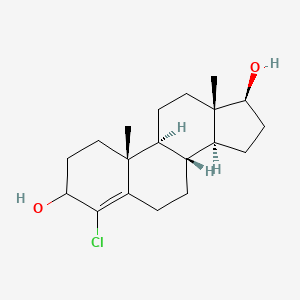

The molecular structure of this compound would consist of a threonine amino acid with a 2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl group attached. This group is a type of sugar molecule, and its attachment likely significantly alters the properties of the threonine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sugar group could make it more polar and potentially increase its solubility in water .Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound is part of a larger molecule, such as a protein, it could be involved in protein-protein interactions, enzymatic activity, or other biological functions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine involves the protection of the hydroxyl groups, glycosylation, and deprotection of the acetyl and benzyl groups.", "Starting Materials": ["L-threonine", "2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide", "benzyl alcohol", "N,N-diisopropylethylamine", "acetic anhydride", "dimethylformamide", "triethylamine", "trifluoroacetic acid", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water"], "Reaction": [ "Protection of L-threonine hydroxyl groups with acetyl groups using acetic anhydride and N,N-diisopropylethylamine in dimethylformamide to obtain 2,3,4,6-tetra-O-acetyl-L-threonine.", "Glycosylation of the protected L-threonine with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in the presence of triethylamine and dimethylformamide to obtain O-[2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl]-L-threonine.", "Deprotection of the acetyl groups using trifluoroacetic acid in diethyl ether to obtain O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine.", "Deprotection of the benzyl group using hydrogenation in the presence of sodium bicarbonate and water to obtain the final product, O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine." ] } | |

Numéro CAS |

67315-18-8 |

Nom du produit |

O-[2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl]-L-threonine |

Formule moléculaire |

C₁₂H₂₂N₂O₈ |

Poids moléculaire |

322.31 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)